![molecular formula C21H15N3OS B2423949 Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034276-02-1](/img/structure/B2423949.png)

Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

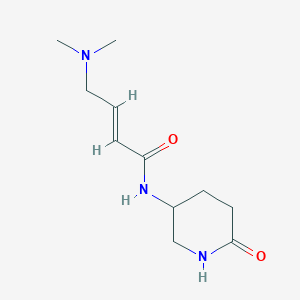

Benzo[d]thiazol is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . Indolin is a bicyclic compound that contains a benzene ring fused to a pyrrole ring . Methanone is a functional group consisting of a carbonyl group (C=O) bonded to a methyl group (-CH3) .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of a compound similar to the one you mentioned, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported. It is a monoclinic crystal with a P 2 1 /n space group .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Research on benzothiazole derivatives has demonstrated their potential in antimicrobial activities. One study involving the synthesis of these derivatives revealed variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

- Another line of investigation focused on benzothiazole scaffolds as new anti-mycobacterial chemotypes. The study synthesized diverse benzo[d]thiazole-2-carboxamides, some of which showed promising anti-tubercular activity and low cytotoxicity, making them potential candidates for further therapeutic development (Pancholia et al., 2016).

Material Science Applications

- A study on electrochromic materials highlighted the use of benzothiadiazole analogs in developing donor-acceptor-type electrochromic polymers. These materials demonstrated favorable redox activity, stability, and fast switching times, suggesting potential applications in electrochromic devices (Ming et al., 2015).

Antiproliferative Activity

- Some research has explored the antiproliferative activity of benzothiazole derivatives against various cancer cell lines. Conjugates containing benzothiazole units were synthesized and showed considerable cytotoxicity, indicating their potential as anticancer agents (Mullagiri et al., 2018).

Catalytic Activity

- Investigations into the catalytic properties of benzothiazole compounds have shown their utility in the oxidation of olefins. Dioxidovanadium(V) complexes containing benzothiazole-hydrazone ligands were studied for their effectiveness in olefin oxidation, demonstrating the diverse applications of these compounds beyond biological activity (Ghorbanloo et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Similar compounds have been reported to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been reported to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3OS/c25-21(20-23-17-3-1-2-4-19(17)26-20)24-12-9-16-13-15(5-6-18(16)24)14-7-10-22-11-8-14/h1-8,10-11,13H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJNJJZFXOFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2423868.png)

![2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2423870.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2423876.png)

![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine](/img/structure/B2423877.png)

![6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423881.png)